methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate
CAS No.: 1346702-52-0
Cat. No.: VC0006188
Molecular Formula: C12H13BrN2O2
Molecular Weight: 297.152
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346702-52-0 |
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Molecular Formula | C12H13BrN2O2 |
Molecular Weight | 297.152 |
IUPAC Name | methyl 6-bromo-1-propan-2-ylindazole-4-carboxylate |
Standard InChI | InChI=1S/C12H13BrN2O2/c1-7(2)15-11-5-8(13)4-9(12(16)17-3)10(11)6-14-15/h4-7H,1-3H3 |
Standard InChI Key | PNWPGLSNRZLQEG-UHFFFAOYSA-N |
SMILES | CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br |
Introduction
Chemical Structure and Properties
Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate is characterized by its indazole core structure with specific functional group modifications. The compound contains a methyl carboxylate group at the 4-position, providing a reactive site for further chemical modifications, while the bromine atom at the 6-position allows for potential cross-coupling reactions commonly used in pharmaceutical synthesis.
Physical and Chemical Data
The compound exhibits specific physical and chemical properties that are crucial for understanding its behavior in various chemical reactions and applications. The following table summarizes the key chemical and physical characteristics of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate:
Property | Value |
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CAS Registry Number | 1346702-52-0 |
Molecular Formula | C₁₂H₁₃BrN₂O₂ |
Molecular Weight | 297.152 g/mol |
IUPAC Name | methyl 6-bromo-1-propan-2-ylindazole-4-carboxylate |
Synonyms | 6-Bromo-1-(1-methylethyl)-1H-indazole-4-carboxylic acid methyl ester; Methyl 6-bromo-1-(1-methylethyl)-1H-indazole-4-carboxylate |
PubChem Compound ID | 67464993 |
The structural features of this compound contribute to its chemical reactivity and potential applications in pharmaceutical research. The presence of both an ester group and a halogen atom creates multiple sites for chemical modifications, making it a versatile starting material for the synthesis of more complex molecules.
Structural Identifiers
For comprehensive identification and characterization of the compound, various structural identifiers are utilized in chemical databases and literature:
Identifier Type | Code |
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Standard InChI | InChI=1S/C12H13BrN2O2/c1-7(2)15-11-5-8(13)4-9(12(16)17-3)10(11)6-14-15/h4-7H,1-3H3 |
Standard InChIKey | PNWPGLSNRZLQEG-UHFFFAOYSA-N |
SMILES | CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br |
These structural identifiers are essential for accurately representing the molecule's structure in chemical databases and ensuring proper identification across different research platforms.
Synthesis and Preparation
Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate serves as a precursor to other important compounds, particularly its corresponding carboxylic acid form. Understanding its synthesis and subsequent transformations is critical for researchers working with this class of compounds.
Hydrolysis to Carboxylic Acid
A well-documented transformation of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate is its hydrolysis to form 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid. This reaction proceeds under basic conditions followed by acidification, as shown in the following procedure:
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The methyl ester (0.58 g, 1.952 mmol) is dissolved in a mixture of methanol (12 mL) and tetrahydrofuran (3 mL).
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3 N NaOH (3.25 mL, 9.76 mmol) is added via syringe, and the mixture is stirred for 3 hours at room temperature.
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After removing volatile components in vacuo, the mixture is diluted with water and slowly acidified with 1 N HCl to pH 4-5.
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The product is extracted with 20% THF/EtOAc, washed with brine, dried over MgSO₄, filtered, and concentrated to yield 6-bromo-1-(1-methylethyl)-1H-indazole-4-carboxylic acid (0.52 g) with a yield of 94% .
This hydrolysis reaction demonstrates the compound's reactivity under basic conditions and its utility as a precursor to other functional derivatives. The high yield (94%) indicates the efficiency of this transformation, making it a reliable method for converting the ester to the corresponding carboxylic acid .
Applications in Research
Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate has emerged as a significant compound in various research applications, particularly in pharmaceutical development and medicinal chemistry.
Role in Protein Degrader Research
One of the most notable applications of this compound is its use as a building block in the synthesis of protein degraders. Protein degraders represent an innovative class of therapeutic agents designed to target and eliminate specific proteins within cells by inducing their degradation rather than merely inhibiting their function.
The indazole core present in methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate offers a scaffold that can be modified to create molecules capable of binding to target proteins and recruiting the cellular machinery responsible for protein degradation. This approach holds promise for treating diseases characterized by the overexpression or abnormal function of specific proteins.
Medicinal Chemistry Applications
The carboxylic acid derivative of this compound has demonstrated potential in the development of anticancer agents. Derivatives synthesized from 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid have been evaluated for their activity against various cancer cell lines, including:
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HEP3BPN 11 (liver cancer)
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MDA 453 (breast cancer)
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HL 60 (leukemia)
Testing of these compounds using the MTT reduction assay has revealed promising anticancer activity, with some derivatives showing higher inhibitory activity against liver cancer cells compared to standard treatments like methotrexate.
Material Science Applications
In addition to its biological applications, the carboxylic acid form of this compound has been utilized in the formation of novel multifunctional coordination polymers. These materials, synthesized through solvothermal reactions between indazole-4-carboxylic acid derivatives and metal salts, have shown interesting magnetic properties. For instance, copper-containing compounds have demonstrated unusual spin-canted effects, while cobalt-based materials have shown potential as field-induced single molecule magnets.
Comparative Analysis
Structure-Activity Relationships
Understanding the relationship between the structure of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate and its reactivity provides valuable insights for researchers developing new compounds based on this scaffold. The primary reactive sites in this molecule include:
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The bromine substituent at position 6, which enables cross-coupling reactions
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The ester group at position 4, which can undergo hydrolysis, reduction, or amidation reactions
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The indazole nitrogen atoms, which contribute to the compound's ability to form hydrogen bonds and coordinate with metals
These structural features contribute to the compound's versatility as a synthetic intermediate and potential pharmacophore.
Comparison with Related Compounds
Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate belongs to a family of substituted indazoles that differ primarily in their substitution patterns and molecular weights. These structural variations result in differences in physical properties, chemical reactivity, and biological activities. The specific positioning of functional groups on the indazole core significantly impacts the compound's behavior in chemical reactions and its potential applications in drug discovery.
Research and Development Prospects
Emerging Applications
The unique structural features of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate position it as a valuable compound for continued exploration in medicinal chemistry. As research in protein degradation technologies advances, compounds like this may serve as key components in developing targeted protein degraders with applications across multiple disease areas, including cancer, neurological disorders, and inflammatory conditions.
Future Research Directions
Several promising research directions can be identified for this compound:
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Development of optimized synthetic routes to improve accessibility and scalability
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Exploration of additional functionalizations to enhance specific biological activities
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Investigation of structure-activity relationships to guide the design of more potent derivatives
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Further studies on its potential applications in coordination chemistry and material science
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